Doxepin-d3

Description

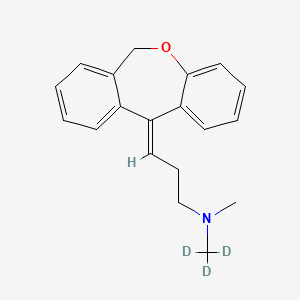

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3 |

InChI Key |

ODQWQRRAPPTVAG-QRYZPGCSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Doxepin D3 and Its Analogs

Strategic Deuteration Approaches

Strategic deuteration aims to introduce deuterium (B1214612) into the doxepin (B10761459) structure at positions that are subject to metabolic transformation, particularly N-demethylation, which is a primary metabolic pathway for doxepin wikipedia.orgoup.comdrugbank.com. Deuteration at the methyl groups attached to the nitrogen atom can impact the rate of this metabolic process nih.gov.

Specific Isotopic Labeling Techniques for Doxepin-d3

Specific isotopic labeling of doxepin to produce this compound typically involves introducing deuterium atoms into the N,N-dimethylamino group. One reported method for synthesizing [N-trideuteromethyl] labeled E-doxepin involved the reduction of an N-doxepin carbamate (B1207046) with lithium aluminum deuteride (B1239839) researchgate.netnih.gov. This technique allows for the targeted incorporation of deuterium into the methyl groups. Other general deuterium labeling techniques include direct H/D exchange, dehalogenative deuteration mediated by transition metal catalysis, bases, or radicals nih.gov. Microwave-enhanced H/D exchange reactions using acid, base, or homogeneous and heterogeneous transition metal catalysis have also proven efficient for direct deuterium labeling of various compounds nih.govresearchgate.net.

Precursor Compounds and Deuterating Agents

The synthesis of this compound utilizes doxepin or a precursor compound as the starting material. Doxepin itself can be synthesized through various routes, often involving the formation of the dibenzo[b,e]oxepin ring system and the subsequent attachment of the dimethylaminopropylidene side chain google.comnewdrugapprovals.orgresearchgate.net.

Key precursor compounds in the synthesis of doxepin can include 6,11-dihydrodibenzo[b,e]oxepin-11-one and 3-chloropropyl-tert-butyl ether, followed by reactions to form the alkene and then coupling with N,N-dimethylmethylamine google.com. Another approach involves the condensation of dibenzo-oxepinone with 3-(dimethylamino)propylmagnesium chloride, followed by dehydration newdrugapprovals.org.

For the specific deuteration to form this compound, a common strategy involves using a deuterated methyl source or performing a hydrogen-deuterium exchange on the methyl groups. Lithium aluminum deuteride (LiAlD4) is a potent deuterating agent that can be used for the reduction of appropriate precursors, such as carbamates, to introduce deuterium into methyl groups researchgate.net. Other deuterating agents mentioned in the context of general deuteration include heavy water (D2O) and ethyl alcohol-d1 (EtOD-d1) ansto.gov.auresearchgate.net. Dimethyl sulfate-d6 has also been used as an inexpensive deuterating agent for the alkylation of primary amines researchgate.net.

Reaction Pathways and Mechanisms for this compound Synthesis

The synthesis of this compound follows reaction pathways similar to those for unlabeled doxepin, with the key difference being the introduction of deuterium at a specific step. A common synthetic route for doxepin involves the formation of the central oxepin (B1234782) ring and the subsequent addition of the side chain.

One general synthetic scheme for doxepin involves the addition of a Grignard reagent derived from 3-(dimethylamino)propyl chloride to 6,11-dihydrodibenzo[b,e]oxepin-11-one, followed by dehydration of the resulting alcohol to form the characteristic exocyclic double bond newdrugapprovals.org. Another method describes the reaction of 6,11-dihydrodibenzo[b,e]oxepin-11-one with 3-chloropropyl-tert-butyl ether, elimination of the hydroxyl group, reaction with thionyl chloride, and then coupling with N,N-dimethylmethylamine google.com.

To synthesize this compound, the deuteration step is typically introduced to label the N,N-dimethylamino group. This can be achieved by using a deuterated dimethylamine (B145610) equivalent or by performing a deuteration reaction on a precursor that will ultimately carry the labeled methyl groups. The reduction of an N-doxepin carbamate with lithium aluminum deuteride is a specific example of a reaction pathway used for [N-trideuteromethyl] labeling researchgate.netnih.gov.

Key Synthetic Intermediates in Deuterated Doxepin Production

Key synthetic intermediates in the production of deuterated doxepin would be analogous to those in the synthesis of unlabeled doxepin, but with deuterium incorporated at the appropriate positions. Based on the synthetic routes for doxepin, intermediates could include:

Deuterated 3-(dimethylamino)propyl halide or a synthon thereof, where the methyl groups are deuterated.

A deuterated carbamate derivative of nordoxepin, which can be reduced to yield this compound researchgate.net.

Compounds containing the dibenzo[b,e]oxepin core with a reactive group suitable for coupling with a deuterated amine synthon.

N-Desmethyldoxepin (nordoxepin) is a major metabolite of doxepin wikipedia.orgoup.comdrugbank.com. Deuterated nordoxepin (Northis compound) is also available as a certified reference material cerilliant.com. While nordoxepin is a metabolite, it could potentially serve as an intermediate in certain synthetic strategies for labeled doxepin if the labeling is introduced after the formation of the desmethyl compound, followed by deuterated methylation.

Optimization Strategies for Yield and Isotopic Purity

Strategies for optimization can include:

Careful selection of deuterating agents and reaction conditions: Choosing reagents and conditions that promote selective deuterium incorporation at the desired sites while minimizing unwanted side reactions or exchange at other positions.

Optimization of reaction parameters: Adjusting temperature, pressure, reaction time, solvent, and reactant ratios to maximize yield and minimize the formation of impurities.

Use of specific catalysts: Employing catalysts that facilitate the deuteration reaction with high efficiency and selectivity ansto.gov.aunih.govnih.govresearchgate.netresearchgate.net.

Purification techniques: Utilizing appropriate purification methods, such as chromatography or recrystallization, to isolate the desired this compound from starting materials, intermediates, and side products, including less-deuterated or unlabeled species.

Monitoring isotopic enrichment: Using analytical techniques like mass spectrometry to monitor the level of deuterium incorporation throughout the synthesis and purification process lgcstandards.com.

For example, in general deuteration reactions, microwave-enhanced conditions have been shown to be highly efficient nih.govresearchgate.net. Flow chemistry is also being explored as a method to increase efficiency, production capacity, and reduce decomposition in the synthesis of deuterated molecules by allowing for more precise control of reaction time and temperature ansto.gov.au.

Analytical Characterization of Synthesized this compound

Rigorous analytical characterization of synthesized this compound is critical to confirm its identity, chemical purity, and isotopic purity. Various spectroscopic and chromatographic techniques are employed for this purpose.

Common analytical techniques include:

Mass Spectrometry (MS): LC-MS and GC-MS are widely used to determine the molecular weight of the synthesized product and to confirm the incorporation of deuterium by observing the expected mass shift compared to unlabeled doxepin sigmaaldrich.comsigmaaldrich.comcaymanchem.comresearchgate.netnih.gov. MS can also be used to assess isotopic purity by analyzing the relative abundance of species with different numbers of deuterium atoms lgcstandards.com. The precursor-to-product ion transitions are monitored in techniques like LC-MS/MS for quantification and identification researchgate.netnih.gov. For Doxepin and this compound, characteristic transitions are observed researchgate.netnih.gov.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Doxepin | 280.4 | 107.0 | 24 |

| This compound | 283.4 | 235.0 | 24 |

| Nordoxepin | 266.3 | 106.9 | 22 |

| Northis compound | 269.3 | 235.0 | 25 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure and the position of deuterium labeling. The absence or reduction of signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling lgcstandards.comfarmaciajournal.com.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized this compound and to separate it from impurities, including unlabeled or partially labeled species and other reaction byproducts google.comhumanjournals.com. HPLC purity analysis is a standard quality control measure google.com.

Elemental Analysis: This technique can provide information about the elemental composition of the synthesized compound, confirming the molecular formula google.comlgcstandards.com.

Thin Layer Chromatography (TLC): TLC can be used as a qualitative method to monitor the progress of the reaction and to assess the purity of the product lgcstandards.comhumanjournals.com.

Certificates of Analysis for this compound reference materials typically include data from techniques like 1H NMR, MS, and HPLC to confirm identity, chemical purity, and isotopic purity lgcstandards.com. Isotopic purity is often determined based on the mass distribution observed in mass spectrometry lgcstandards.com.

Spectroscopic Confirmation of Deuteration

Spectroscopic methods are indispensable for verifying the successful incorporation of deuterium into the target molecule and confirming the structural integrity of the deuterated analog. The primary techniques utilized for the characterization of this compound and similar deuterated compounds include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the local environment of atomic nuclei within a molecule, making it highly effective for determining the site of deuterium incorporation. Proton NMR (¹H NMR) is commonly used to identify the positions where hydrogen atoms have been replaced by deuterium. The signal corresponding to a proton at a deuterated position will be significantly reduced or absent in the ¹H NMR spectrum compared to the non-deuterated analog researchgate.net. Furthermore, coupling to deuterium (which has a spin of 1) can result in characteristic 1:1:1 triplets in the ¹H NMR signals of adjacent protons washington.edu. Carbon-13 NMR (¹³C NMR) can also provide insights into deuteration by observing deuterium-induced isotope shifts on the resonances of neighboring carbon atoms researchgate.net.

Molecular Rotational Resonance (MRR) spectroscopy is an advanced technique that can distinguish between different deuterated isotopomers and isotopologues, providing highly specific information about the position and quantity of deuterium incorporation. This addresses some limitations of conventional MS and ¹H NMR, particularly when dealing with complex mixtures of labeled species nih.govbrightspec.comresearchgate.netnih.gov.

Isotopic Enrichment Analysis in Deuterated Analogs

Beyond simply confirming the presence of deuterium, it is essential to quantify the level of isotopic enrichment in deuterated analogs like this compound. This analysis determines the percentage of molecules that contain the specified number of deuterium atoms at the intended positions.

Quantitative ¹H NMR can be used to determine the degree of deuterium incorporation at specific sites by comparing the integration of residual proton signals in the deuterated compound to those in a non-deuterated standard or an internal standard researchgate.netnih.gov. The reduction in signal intensity for a proton resonance directly correlates with the extent of deuteration at that position.

Deuterium-induced isotope shifts observed in ¹³C NMR spectra can also be utilized for the quantitative analysis of deuteration at specific sites, particularly for carbon atoms adjacent to deuterated positions researchgate.net.

A combination of ¹H NMR and ²H NMR has been proposed as a method for determining the isotopic abundance of deuterated reagents with potentially higher accuracy than classical methods researchgate.net.

Analytical Chemistry Applications of Doxepin D3

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative analytical technique that utilizes an isotopically enriched substance, the internal standard, to determine the concentration of a native substance (analyte) in a sample. upenn.edu The principle relies on the alteration of the isotopic composition of the analyte by adding a known amount of the isotopically labeled internal standard.

Theoretical Framework for Quantification with Deuterated Internal Standards

The theoretical framework for quantification with deuterated internal standards in mass spectrometry is based on the consistent ratio of the analyte to the internal standard throughout the analytical process. sigmaaldrich.comwikipedia.org A known quantity of the deuterated internal standard, such as Doxepin-d3, is added to the sample containing the unlabeled analyte (doxepin) at an early stage of the sample preparation. This allows the internal standard to undergo the same sample processing steps (e.g., extraction, cleanup) and experience similar matrix effects as the analyte. sigmaaldrich.comwikipedia.orgdrugbank.com

During mass spectrometric analysis, both the analyte and the deuterated internal standard are detected simultaneously. Since their chemical properties are very similar, they are expected to ionize and fragment with comparable efficiency. sigmaaldrich.comwikipedia.org The ratio of the signal intensities (peak areas or heights) of a specific ion transition for the analyte to a corresponding ion transition for the internal standard is measured. This ratio is directly proportional to the ratio of the amounts or concentrations of the analyte and the internal standard in the original sample. upenn.edu

A calibration curve is typically constructed by analyzing a series of standards containing known, varying concentrations of the unlabeled analyte and a fixed concentration of the deuterated internal standard. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration. This calibration curve is then used to determine the concentration of the analyte in unknown samples based on their measured signal ratios. upenn.edu The use of the internal standard compensates for variations in sample preparation efficiency, matrix effects (ion suppression or enhancement), and instrument response drift, leading to more accurate and precise quantification. sigmaaldrich.comwikipedia.orgdrugbank.comnih.gov

Advantages of this compound as an Internal Standard in Bioanalysis

This compound offers several significant advantages when used as an internal standard in the bioanalysis of doxepin (B10761459) and its metabolites. One of the primary benefits is its ability to accurately mimic the behavior of the unlabeled doxepin throughout the analytical workflow. sigmaaldrich.comdrugbank.com This includes similar extraction recovery from biological matrices like plasma or urine and comparable ionization efficiency in mass spectrometry. sigmaaldrich.comjkchemical.com

The use of a deuterated internal standard like this compound helps to compensate for matrix effects, which are a common challenge in bioanalysis. drugbank.comnih.gov Matrix components can interfere with the ionization process in mass spectrometry, leading to inaccurate results if not properly accounted for. Since this compound co-elutes with doxepin chromatographically, it experiences similar matrix effects, and the ratio of their signals helps to normalize these variations. drugbank.comjkchemical.com

Furthermore, using this compound contributes to the robustness and reliability of bioanalytical assays. jkchemical.com It helps to correct for variability introduced during sample preparation steps such as protein precipitation or liquid-liquid extraction. sigmaaldrich.com The co-elution of this compound with doxepin also simplifies chromatographic method development and reduces the impact of minor shifts in retention time. jkchemical.com This leads to improved assay precision and accuracy, which are critical for applications such as pharmacokinetic and bioequivalence studies. sigmaaldrich.com Deuterated internal standards are generally preferred over structural analogues because they are expected to have more similar chemical and physical properties to the analyte. sigmaaldrich.com Regulatory agencies often recommend the use of stable isotope-labeled internal standards when available for quantitative bioanalytical methods. sigmaaldrich.comdrugbank.com

Chromatographic-Mass Spectrometric Method Development

The development of chromatographic-mass spectrometric methods for the analysis of doxepin and its metabolites, utilizing this compound as an internal standard, involves optimizing both the chromatographic separation and the mass spectrometric detection parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is a widely used technique for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity and selectivity. Protocols for the determination of doxepin and its active metabolite, nordoxepin, in human plasma often employ LC-MS/MS with a deuterated internal standard like this compound.

A typical LC-MS/MS protocol involves several steps: sample collection, sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation of the analytes and internal standard, and detection using a tandem mass spectrometer. This compound is added to the biological sample at an early stage of sample preparation to account for potential analyte losses and matrix effects. sigmaaldrich.com

Sample preparation techniques aim to isolate the analytes and internal standard from the complex biological matrix and remove interfering substances. Protein precipitation using agents like acetonitrile (B52724) is a common and rapid method. Liquid-liquid extraction using organic solvents such as methyl tert-butyl ether has also been successfully employed. Solid-phase extraction is another technique used to clean up samples and concentrate the analytes.

Optimization of Chromatographic Separation Parameters

Optimizing chromatographic separation parameters in LC-MS/MS methods for doxepin and this compound is crucial for achieving adequate resolution, sensitivity, and assay robustness. Reversed-phase liquid chromatography (RP-LC) is commonly employed for this purpose.

Various stationary phases have been utilized, including C18 columns and biphenyl (B1667301) columns. Biphenyl columns can offer different selectivity compared to C18 phases, potentially providing better separation for compounds with aromatic rings like doxepin through pi-pi interactions.

Mobile phase composition, flow rate, and temperature are key parameters that are optimized. Mobile phases typically consist of a mixture of aqueous buffer (often containing a volatile salt like ammonium (B1175870) formate (B1220265) and an acidic modifier like formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). The ratio of the aqueous and organic phases, as well as the pH of the aqueous phase, are adjusted to achieve optimal retention and separation of doxepin, nordoxepin, and this compound.

Flow rates are typically in the range of 0.25 to 0.8 mL/min. Injection volumes can vary, for example, 10 µL or 15 µL. The column temperature is also controlled to ensure consistent retention times and peak shapes. The goal of optimization is to achieve symmetrical peaks, sufficient resolution between the analytes and any potential interfering peaks, and appropriate retention times for efficient analysis.

Examples of Chromatographic Conditions:

| Parameter | Example 1 | Example 2 | Example 3 |

| Column | Phenomenex Luna C18 (150x2.1 mm, 5 µm) | Phenomenex Kinetex Biphenyl (100 × 2.1 mm, 2.6 μm) | Hypurity C8 (100 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol-water-formic acid (600:400:0.5, v/v) | 20 mM ammonium formate (30%) and acetonitrile:methanol (3:7 v:v) (70%) | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in 93:7 (v/v) ratio |

| Flow Rate | 0.25 mL/min | 0.5 mL/min | Not explicitly stated for LC separation, but reconstitution volume was 300 µL and 15 µL injected. |

| Injection Volume | Not explicitly stated | 10 µL | 15 µL (reconstituted sample) |

| Temperature | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Run Time | Not explicitly stated | 3.5 min | Not explicitly stated |

Mass Spectrometry Detection and Ion Transition Selection

Mass spectrometric detection in LC-MS/MS methods for doxepin and this compound is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This mode offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analytes and the internal standard.

Electrospray ionization (ESI) is the most common ionization technique used, typically in positive ion mode, as doxepin and its related compounds are basic in nature. In ESI positive mode, the protonated molecules ([M+H]+) are typically formed.

The selection of specific ion transitions for MRM detection is based on the fragmentation patterns of doxepin and this compound. For doxepin, a common precursor ion is the protonated molecule at m/z 280.1 or 280.4. A frequently monitored product ion is at m/z 107.0 or 107.1, corresponding to a characteristic fragment.

For this compound, the precursor ion is typically the protonated molecule with the added mass from the three deuterium (B1214612) atoms. If the deuterium atoms are incorporated into the N-methyl group, the molecular weight increases by 3 Da. The precursor ion for this compound is commonly observed at m/z 283.4 or 283.19. Different product ions can be monitored for this compound, such as m/z 235.0 or m/z 107.05. The choice of product ion depends on the fragmentation pathway and the need for specificity. Monitoring multiple transitions (quantifier and qualifier ions) for each compound can further enhance the confidence in identification and quantification.

The mass spectrometer parameters, such as cone voltage, collision energy, and dwell time for each transition, are optimized to maximize the signal intensity of the selected ion transitions and ensure robust detection.

Examples of MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxepin | 280.4 | 107.0 |

| Doxepin | 280.1 | 107.0 |

| This compound | 283.4 | 235.0 |

| This compound | 283.19 | 107.05 |

These optimized chromatographic and mass spectrometric conditions enable the sensitive and selective quantification of doxepin and its metabolites in biological samples using this compound as an internal standard, supporting applications in bioanalysis and research.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used in the analysis of volatile and semi-volatile compounds. This compound has been employed as an internal standard in GC-MS methods for the quantification of doxepin and desmethyldoxepin. For instance, a GC-MS method utilizing this compound as an internal standard was developed for the quantitation of doxepin and desmethyldoxepin in hair samples nih.govoup.com. In this method, after sample preparation, the analytes and the internal standard were derivatized before GC-MS analysis oup.com. Specific ions are monitored for quantitation, such as m/z 61 for this compound oup.com. The retention time for doxepin and this compound was reported as 11.48 minutes oup.com.

Integration with Sample Preparation Techniques

Effective sample preparation is a critical step in bioanalysis to isolate the target analytes from complex biological matrices and minimize matrix effects. This compound is incorporated into various sample preparation workflows to serve as an internal standard throughout the process researchgate.netlipomed-usa.comresearchgate.net. Common techniques integrated with the use of this compound include solid-phase extraction and protein precipitation.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of analytes from biological samples. SPE methodologies are often coupled with chromatographic techniques like GC-MS or LC-MS/MS for the analysis of doxepin and its metabolites using this compound as an internal standard nih.govoup.comcuny.eduresearchgate.netresearchgate.net. In a study analyzing doxepin and desmethyldoxepin in hair, SPE was employed to isolate the compounds from the hair matrix before GC-MS analysis with this compound nih.govoup.com. Another method for determining doxepin and N-nordoxepin in human plasma utilized SPE as the sample preparation method prior to LC-MS/MS analysis researchgate.net. In the SPE procedure for hair analysis, the samples were subjected to steps involving conditioning the SPE columns and eluting the analytes and internal standard using a specific solvent mixture oup.com.

Protein Precipitation (PPT) is a simple and rapid sample preparation technique that involves the denaturation and removal of proteins from biological samples, typically by adding an organic solvent. PPT is often used in conjunction with LC-MS/MS for the determination of drugs and metabolites. This compound has been used as an internal standard in LC-MS/MS methods employing protein precipitation for the analysis of doxepin and nordoxepin in human plasma researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. In a high-throughput method using 96-well plates, doxepin and nordoxepin were extracted from human plasma samples by protein precipitation with acetonitrile researchgate.netnih.gov. While protein precipitation is fast and inexpensive, it may not remove phospholipids, which can cause matrix effects in LC-MS/MS analysis phenomenex.com.

Solid-Phase Extraction Methodologies

Method Validation in Bioanalytical Research

Method validation is essential in bioanalytical research to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. When this compound is used as an internal standard, validation parameters such as linearity, accuracy, and precision are rigorously assessed lipomed-usa.comresearchgate.netnih.gov.

Assessment of Linearity and Calibration Range

Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. Calibration curves are constructed using a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard, this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. Several studies have reported the linearity of methods using this compound. For instance, a GC-MS method for doxepin and desmethyldoxepin in hair showed linear standard curves over a range of 0.25-20 ng/mg with correlation coefficients of 0.984 and 0.985, respectively nih.govoup.com. An LC-MS/MS method for doxepin and nordoxepin in human plasma demonstrated linearity over a concentration range of 50-10,000 pg/mL researchgate.netnih.gov. Another LC-MS/MS method for multiple antidepressants, including doxepin, showed a linearity range of 10-1,000 ng/mL cuny.edu. Correlation coefficients (r or r²) are typically evaluated, with values close to 1 indicating good linearity nih.govoup.comresearchgate.netresearchgate.netshimadzu.it.

Evaluation of Analytical Precision and Accuracy

Precision and accuracy are critical parameters in method validation. Precision refers to the agreement among independent test results obtained under stipulated conditions, while accuracy refers to the closeness of agreement between the measured value and the true value. These are typically assessed by analyzing quality control (QC) samples at different concentration levels.

Intra-day (within-run) and inter-day (between-run) precision are commonly evaluated, often expressed as percentage relative standard deviation (%RSD) or percentage coefficient of variation (%CV). nih.govoup.comresearchgate.netresearchgate.netshimadzu.it. Accuracy is often expressed as the percentage recovery or percentage relative error oup.comresearchgate.netresearchgate.netcuny.edu.

Research findings demonstrate satisfactory precision and accuracy for methods utilizing this compound. For example, in a GC-MS method for hair analysis, intra- and inter-day variability were determined at two control levels (2 ng/mg and 15 ng/mg) nih.govoup.com. An LC-MS/MS method for doxepin and nordoxepin in human plasma reported intra-batch and inter-batch precision (%CV) across quality control levels of ≤ 8.3% for both analytes researchgate.netresearchgate.net. Accuracy in this method was evaluated through extraction recovery, which ranged from 86.6% to 90.4% for doxepin and 88.0% to 99.1% for nordoxepin researchgate.net. Another study reported accuracy ranging from 83.1-112.1% in an internal proficiency test cuny.edu. Low %RSD values (e.g., < 2%) are indicative of satisfactory precision and reproducibility researchgate.net.

Here is a summary of some validation data points:

| Method Type | Matrix | Analytes | Linearity Range | Correlation Coefficient (r/r²) | Precision (%RSD/%CV) | Accuracy (% Recovery/Error) | Source |

| GC-MS | Hair | Doxepin, Desmethyldoxepin | 0.25-20 ng/mg | 0.984 (Doxepin), 0.985 (Desmethyldoxepin) | Determined at 2 & 15 ng/mg | Determined at 2 & 15 ng/mg | nih.govoup.com |

| LC-MS/MS | Plasma | Doxepin, Nordoxepin | 50-10,000 pg/mL | Not specified in snippet | ≤ 8.3% (Intra/Inter-batch) | 86.6-90.4% (Doxepin), 88.0-99.1% (Nordoxepin) | researchgate.netresearchgate.net |

| LC-MS/MS | Oral Fluid | 18 Antidepressants (incl. Doxepin) | 10-1,000 ng/mL | Not specified in snippet | ≤ 15% (Intra/Inter-day) | 83.1-112.1% (Proficiency test) | cuny.edu |

| LC-MS/MS | Serum | TCAs (incl. Doxepin) | Evaluated with 3 levels | Within acceptable range | Within acceptable range | Within acceptable range (85%-115%) | shimadzu.it |

| LC-MS/MS | Plasma | Doxepin, N-nordoxepin | 4 pg/mL - Upper limit not specified | Satisfactory | Satisfactory | Satisfactory | researchgate.net |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical steps in validating analytical methods used for quantifying analytes like doxepin and its metabolites in complex matrices. LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. This compound, as an internal standard, plays a crucial role in this process by providing a stable reference point against which the signals of the target analytes are measured.

According to the International Conference on Harmonisation (ICH) guidelines, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve. The formulas commonly used are LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve researchgate.netju.edu.joresearchgate.net.

In research studies employing methods like GC-MS or LC-MS/MS for the analysis of doxepin and its metabolite nordoxepin, the LOQ for both analytes in hair samples has been reported as 0.25 ng/mg oup.com. For doxepin hydrochloride analysis using RP-HPLC, LOD and LOQ values have been determined, with reported sensitivity levels for a developed method being 0.40–0.50 µg/ml researchgate.netinnovareacademics.in. Another RP-HPLC method reported LOD and LOQ values of 0.495±0.281 µg/ml and 1.503±0.332 µg/ml, respectively innovareacademics.in. These values are established within the validation process where this compound, if used as an internal standard, contributes to the reliability of the calibration curves and the subsequent calculation of these limits.

Stability Assessment of Analytes and Internal Standard in Research Samples

Assessing the stability of analytes and the internal standard in research samples under various storage and handling conditions is essential to ensure the integrity and reliability of the analytical results. This compound, as a stable isotope-labeled internal standard, is expected to exhibit similar stability characteristics to the unlabeled doxepin and its metabolites, allowing it to effectively track any degradation or changes that may occur to the target analytes.

Stability studies typically evaluate the impact of factors such as temperature, freeze-thaw cycles, and storage duration on the concentration of the analytes and the internal standard in the biological matrix. Research involving the quantification of doxepin and nordoxepin in human plasma has included stability evaluations under different storage conditions. These studies have shown no evidence of significant degradation of the analytes, with the percentage change in stability samples compared to the nominal concentration ranging from 4.7% to 12.3% researchgate.netnih.gov. While these studies primarily focus on the stability of the analytes, the inherent stability of the deuterated internal standard like this compound is presumed, as its consistent response is critical for accurate quantification across potentially varying sample conditions. The use of a stable-labeled internal standard helps to mitigate the impact of any instability of the native compound during sample processing and analysis d-nb.infouj.edu.pl.

Application in Quantitative Bioanalysis for Research Purposes

Quantitative bioanalysis is a critical component of research studies investigating the behavior of compounds like doxepin in biological systems. This compound is widely used as an internal standard in bioanalytical methods, primarily mass spectrometry-based techniques such as LC-MS/MS and GC-MS, for the accurate and precise quantification of doxepin and its metabolites in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is advantageous because it is chemically identical to the analyte but can be distinguished by mass spectrometry due to the difference in mass caused by the deuterium atoms. This allows for the correction of variations introduced during sample preparation and analysis.

Quantification of Doxepin and Metabolites in Biological Matrices

The quantification of doxepin and its metabolites, primarily nordoxepin (desmethyldoxepin), in biological matrices is crucial for pharmacokinetic and other research studies. This compound serves as a reliable internal standard in these quantitative analyses synzeal.comjkchemical.comnih.gov. Methods employing LC-MS/MS are commonly used for the simultaneous determination of doxepin and nordoxepin in biological samples researchgate.netnih.govresearchgate.netnih.govresearchgate.nethumanjournals.com. These methods often involve sample preparation steps like protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Analysis in Plasma Samples

Quantitative analysis of doxepin and its major active metabolite, nordoxepin, in human plasma is frequently performed using LC-MS/MS with this compound and sometimes Northis compound as internal standards researchgate.netnih.govresearchgate.netnih.govresearchgate.nethumanjournals.comtestcatalog.org. Various extraction methods have been employed, including protein precipitation using acetonitrile and liquid-liquid extraction using solvents like methyl tert-butyl ether researchgate.netnih.govresearchgate.netresearchgate.net.

LC-MS/MS methods for plasma analysis have demonstrated high sensitivity and selectivity. For instance, a validated method for the simultaneous determination of doxepin and nordoxepin in human plasma used liquid-liquid extraction and LC-MS/MS, achieving lower limits of quantification of 15.0 pg/mL for doxepin and 5.00 pg/mL for nordoxepin researchgate.netnih.govnih.gov. Another method utilizing protein precipitation with 96-well plates and LC-MS/MS was validated over a concentration range of 50-10,000 pg/mL for both analytes researchgate.net. These methods highlight the effectiveness of this compound as an internal standard in achieving the sensitivity and precision required for bioequivalence and pharmacokinetic studies.

Analysis in Hair Samples

Hair analysis provides a valuable matrix for assessing long-term exposure to drugs. Doxepin and its metabolite nordoxepin can be quantified in hair samples, and this compound has been used as an internal standard in these analytical methods jkchemical.comnih.gov. A GC-MS method for the detection and quantitation of doxepin and desmethyldoxepin in hair involved solid-phase extraction and gas chromatography-mass spectrometry using this compound as the internal standard oup.comnih.govsigmaaldrich.comscribd.com.

This method established six-point standard curves for both compounds, which were linear over a range of 0.25-20 ng/mg oup.com. The limit of quantitation for both analytes in hair was determined to be 0.25 ng/mg oup.com. The use of this compound as an internal standard in hair analysis helps to account for variations in the complex hair matrix and the extraction process, contributing to the accuracy and reliability of the results in research settings, including those relevant to forensic toxicology.

Forensic Toxicology Research Methodologies (Analytical Focus)

In forensic toxicology research, the accurate identification and quantification of drugs and their metabolites in biological samples are paramount. This compound is a valuable internal standard in analytical methodologies developed for forensic investigations involving doxepin. Its use in techniques like GC/MS and LC/MS is applicable for clinical toxicology, urine drug testing, and general forensic analysis applications sigmaaldrich.comsigmaaldrich.com.

Therapeutic Drug Monitoring Research (Methodological Development)

This compound is a stable isotopically labeled internal standard widely utilized in the development and validation of analytical methods for the therapeutic drug monitoring (TDM) of doxepin and its active metabolite, nordoxepin, in biological matrices such as human plasma and oral fluid. The use of this compound is crucial in these methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification by compensating for matrix effects and variations during sample preparation and analysis.

Methodological development in TDM research involving this compound focuses on establishing robust and reliable analytical procedures. These methods typically involve sample preparation techniques like protein precipitation or solid-phase extraction (SPE) to isolate the analytes (doxepin and nordoxepin) and the internal standard (this compound) from the complex biological matrix. Following extraction, chromatographic separation is performed, often using reversed-phase columns, before detection and quantification by LC-MS/MS.

A key aspect of method development is the optimization of mass spectrometric parameters, including ionization mode (typically positive electrospray ionization, ESI+), precursor ions, and product ions for multiple reaction monitoring (MRM). The MRM transitions for doxepin, nordoxepin, and their deuterated internal standards, including this compound, are carefully selected and optimized to ensure specificity and sensitivity. For instance, studies have reported specific precursor-to-product ion transitions used for the simultaneous quantification of doxepin, nordoxepin, this compound, and Northis compound.

Method validation is a critical phase, assessing parameters such as linearity, accuracy, precision, matrix effect, and recovery. The linearity of the method is evaluated over a defined concentration range relevant to therapeutic and potentially toxic levels of doxepin and nordoxepin. This compound, added at a constant concentration to all standards, quality control samples, and patient samples, helps to normalize the response of the target analytes across this range.

Accuracy and precision are evaluated at different concentration levels (low, medium, and high quality controls) within the linear range, both within a single analytical run (intra-assay) and across multiple runs on different days (inter-assay). Acceptable limits for accuracy and precision, often expressed as percentage error and relative standard deviation (RSD), respectively, are established according to regulatory guidelines for bioanalytical method validation.

The matrix effect, which refers to the influence of co-eluting matrix components on the ionization efficiency of the analytes and internal standard, is also assessed. The use of a stable isotopically labeled internal standard like this compound is particularly effective in mitigating matrix effects, as it is expected to behave similarly to the non-labeled analyte during ionization. Recovery studies determine the efficiency of the sample preparation method in extracting the analytes and internal standard from the biological matrix.

Detailed research findings from methodological development studies demonstrate the performance characteristics of LC-MS/MS methods employing this compound. For example, a method for quantifying 18 antidepressants, including doxepin, in oral fluid using SPE and LC-MS/MS reported specific MRM transitions and validation data. For doxepin, the transitions m/z 280.2 > 235 and 280.2 > 107.4 were monitored, while for this compound, the transition m/z 283.2 > 107.1 was used. The linearity for doxepin in this method was established over a range of 10-1,000 ng/mL, with accuracy and precision within acceptable limits.

Another study focusing on the simultaneous determination of doxepin and nordoxepin in human plasma by LC-MS/MS detailed MRM transitions for doxepin (m/z 280.4 > 107.0), Nordoxepin (m/z 266.3 > 106.9), this compound (m/z 283.4 > 235.0), and Northis compound (m/z 269.3 > 235.0). This method was validated over a concentration range of 50-10,000 pg/mL, demonstrating its sensitivity for TDM applications.

The following table summarizes representative MRM transitions used in LC-MS/MS methods for doxepin and its related compounds, highlighting the role of this compound and Northis compound as internal standards:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Source |

| Doxepin | 280.2 | 235 / 107.4 | This compound | |

| Doxepin | 280.4 | 107.0 | This compound | |

| This compound | 283.2 | 107.1 | - | |

| This compound | 283.4 | 235.0 | - | |

| Nordoxepin | 266.3 | 106.9 | Northis compound | |

| N-Desmethyldoxepin | 266.2 | 107.1 | N-Desmethylthis compound | |

| Northis compound | 269.3 | 235.0 | - | |

| N-Desmethylthis compound | 269.2 | 107.1 | - |

Research on Doxepin D3 in Drug Metabolism and Pharmacokinetic Studies

Investigation of Metabolic Pathways Utilizing Deuterated Doxepin (B10761459)

Utilizing deuterated doxepin, such as doxepin-d3, aids in the detailed investigation of its metabolic pathways. By distinguishing the labeled parent drug from its unlabeled, naturally occurring counterparts and metabolites, researchers can more accurately identify and quantify metabolic products and understand the enzymes involved in their formation. Doxepin is extensively metabolized, with significant first-pass metabolism in the liver. nih.govdrugbank.com

Elucidation of Cytochrome P450 (CYP) Isoenzyme Contributions

Research using deuterated doxepin has been instrumental in elucidating the specific contributions of various cytochrome P450 (CYP) isoenzymes to its metabolism. CYP enzymes are a superfamily of enzymes that play a major role in drug biotransformation.

The N-demethylation of doxepin, leading to the formation of the active metabolite nordoxepin (desmethyldoxepin), is primarily catalyzed by CYP2C19. nih.govpgkb.org Studies using in vitro techniques, including human liver microsomes and recombinant CYP enzymes, along with chemical inhibitors, have confirmed the significant contribution of the polymorphic CYP2C19 enzyme to this pathway. nih.govpgkb.org While CYP2C19 plays the major role, CYP1A2 and CYP2C9 are also involved in doxepin N-demethylation to a lesser extent. nih.govnih.govwikipedia.orgresearchgate.net CYP3A4 appears to contribute minimally to this demethylation process. nih.gov Research indicates that the N-demethylation of both E and Z isomers of doxepin is largely catalyzed by CYP2C19. nih.gov

Role of CYP2D6 in Doxepin Hydroxylation Research

Identification and Characterization of Deuterated Metabolites

The use of deuterated doxepin facilitates the identification and characterization of its various metabolites. By analyzing biological samples (such as urine or plasma) from studies where deuterated doxepin was administered, researchers can distinguish the metabolic products originating from the labeled parent compound. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. oup.comnih.gov Identified metabolites of doxepin include N-desmethyldoxepin (nordoxepin), hydroxydoxepin, hydroxyl-N-desmethyldoxepin, and doxepin N-oxide, among others. drugbank.comnih.govgoogle.com Deuterium (B1214612) labeling helps in tracking the formation and elimination of these specific metabolites. For example, Northis compound is a deuterium-labeled version of the active metabolite nordoxepin, used in research. medchemexpress.com

Pharmacokinetic Research Methodologies with Isotopic Tracers

Isotopic tracers, including stable isotopes like deuterium (as in this compound) and radioactive isotopes (like 11C), are essential tools in pharmacokinetic research. researchgate.netnih.gov They enable researchers to conduct detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov

Using deuterated doxepin allows for the determination of pharmacokinetic parameters such as clearance and bioavailability with greater accuracy, especially in studies involving complex matrices or endogenous compounds that might interfere with the analysis of the unlabeled drug. oup.com Stable isotope-labeled internal standards, such as this compound, are routinely used in bioanalytical methods like GC-MS and LC-MS for the quantitative determination of doxepin and its metabolites in biological samples, improving the precision and accuracy of measurements. oup.comresearchgate.net

Absorption and Distribution Studies Using Deuterated Analogs

Deuterated analogs play a significant role in absorption and distribution studies. By administering a deuterated form alongside or instead of the non-deuterated drug, researchers can track the absorption rate and extent, as well as the distribution into various tissues and biological fluids. The difference in mass between the deuterated and non-deuterated forms allows for their simultaneous quantification using mass spectrometry-based techniques like LC-MS/MS nih.govjapsonline.com. This enables precise determination of the parent drug and its metabolites, providing insights into how the compound is absorbed and where it is distributed in the body researchgate.net. While specific detailed studies on the absorption and distribution of this compound itself were not extensively found in the search results, the general principle of using deuterated analogs for such studies is well-established in pharmacokinetic research researchgate.netresearchgate.net. Studies on the parent compound, doxepin, indicate it is well-absorbed orally but undergoes significant first-pass metabolism, affecting its bioavailability wikipedia.org. Deuterium substitution at metabolically labile sites can potentially alter these processes, leading to improved pharmacokinetic profiles, such as increased maximum plasma concentration (Cmax) and area under the curve (AUC), as observed in studies with other deuterated tricyclic antidepressants nih.govspringermedizin.de.

Elimination Pathway Research (e.g., Glucuronidation, N-oxidation)

Doxepin is extensively metabolized, primarily in the liver, through pathways including demethylation, hydroxylation, N-oxidation, and glucuronidation pharmgkb.orgfda.govoup.compharmgkb.org. The major active metabolite is desmethyldoxepin (nordoxepin), formed mainly by CYP2C19 pharmgkb.org. Hydroxylation of both doxepin and desmethyldoxepin is largely mediated by CYP2D6, and the hydroxylated products are subsequently glucuronidated pharmgkb.org. Doxepin also undergoes oxidation to doxepin N-oxide, which can also be glucuronidated pharmgkb.orgfda.gov.

Population Pharmacokinetic Modeling Contributions

Population pharmacokinetic (PopPK) modeling is a powerful tool used to describe and predict drug concentration-time profiles in a population, identifying sources of variability and the influence of patient characteristics (covariates) on pharmacokinetics researchgate.netnih.govmdpi.com. Doxepin pharmacokinetics exhibit significant interindividual variability influenced by factors such as age, body weight, and concomitant medications that inhibit CYP enzymes researchgate.netnih.gov.

Deuterated internal standards like this compound are crucial for accurate quantification of drug and metabolite concentrations in biological samples analyzed in PopPK studies nih.govjapsonline.comagnp.de. Precise and reliable concentration data are fundamental for building robust PopPK models. By using this compound as an internal standard in LC-MS/MS methods, researchers can improve the accuracy and precision of doxepin quantification, minimizing variability introduced during sample preparation and analysis nih.govjapsonline.com. This enhanced data quality contributes to the development of more reliable PopPK models that can better characterize the variability in doxepin's pharmacokinetics within a population and identify significant covariates researchgate.netnih.govmdpi.com. Although the search results primarily discuss PopPK modeling of non-deuterated doxepin and its metabolite desmethyldoxepin, the use of a stable isotope internal standard like this compound is an essential analytical practice that underpins the accuracy of the data used in such modeling efforts nih.govjapsonline.comagnp.de.

Table 1: Key Metabolic Pathways of Doxepin

| Metabolic Pathway | Enzymes Involved | Metabolites Formed |

| Demethylation | CYP2C19 (major), CYP1A2, CYP2C9 (minor) | Desmethyldoxepin (Nordoxepin) |

| Hydroxylation | CYP2D6 (primarily E-isomer) | Hydroxydoxepin, Hydroxydesmethyldoxepin |

| N-oxidation | Not explicitly specified | Doxepin N-oxide |

| Glucuronidation | UGTs | Glucuronide conjugates of hydroxylated and N-oxidized metabolites |

Note: This table is based on the metabolic pathways of the parent compound, Doxepin, as this compound's metabolism is studied in relation to these pathways.

Table 2: Use of Deuterated Analogs in Pharmacokinetic Studies

| Application Area | Role of Deuterated Analog (e.g., this compound) | Analytical Technique (Commonly Used) | Benefit |

| Absorption and Distribution Studies | Tracing and quantifying the labeled compound in biological matrices | LC-MS/MS | Precise measurement, differentiation from endogenous compounds/background |

| Elimination Pathway Research | Probing specific metabolic steps via kinetic isotope effect | LC-MS/MS | Elucidation of enzyme involvement, assessment of metabolic routes |

| Quantification in PK Studies | Internal standard for accurate measurement of parent drug and metabolites | LC-MS/MS | Improved accuracy, precision, and reliability of concentration data |

| Population Pharmacokinetic Modeling | Providing accurate concentration data for model building | LC-MS/MS | Development of robust models, characterization of variability |

Advanced Research Directions and Emerging Applications of Doxepin D3

Isotopic Substitution Effects on Molecular Properties

The replacement of hydrogen atoms with deuterium (B1214612) atoms in a molecule like doxepin (B10761459) results in subtle but significant changes to its physical and chemical properties. Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon atoms compared to protium (B1232500) (the most common hydrogen isotope). This difference in bond strength, known as the deuterium kinetic isotope effect (DKIE), can influence various molecular characteristics relevant to pharmaceutical research. researchgate.net

Perturbations in Binding Affinity Due to Deuteration

While the primary effect of deuteration is often associated with altered metabolic stability, the substitution can also, in some cases, subtly influence the binding affinity of a molecule to its target receptors or enzymes. Although the electron densities of deuterium and hydrogen are similar, which generally helps preserve receptor binding affinity and pharmacological potency, minor changes in bond length and vibrational frequencies due to deuteration can theoretically lead to small perturbations in how the molecule interacts with its binding site. researchgate.netacs.org Research in this area aims to precisely quantify these subtle changes in binding kinetics or affinity using techniques such as radioligand binding assays or surface plasmon resonance, comparing Doxepin-d3 to its non-deuterated counterpart. While extensive data specifically on this compound's binding affinity perturbations are not widely detailed in general literature, studies on other deuterated compounds suggest that while major changes are uncommon, subtle differences can be observed and are important to characterize for a complete understanding of the molecule's pharmacological profile.

Impact on Molecular Stability and Solubility in Research

One of the most well-documented impacts of deuterium substitution is the increase in metabolic stability. The stronger carbon-deuterium bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are often involved in drug metabolism. researchgate.netunibestpharm.cominformaticsjournals.co.inhumanjournals.com This increased stability can lead to a longer half-life of the compound in biological systems, which is a significant factor in pharmacokinetic studies. unibestpharm.cominformaticsjournals.co.inresearchgate.netclearsynthdiscovery.comdrugdiscoverytoday.comresearchgate.net

In research settings, this enhanced metabolic stability of this compound makes it a valuable tool for studying metabolic pathways. By using this compound, researchers can differentiate between the parent compound and its metabolites, allowing for more accurate and detailed analysis of metabolic fate using techniques like mass spectrometry. clearsynth.comacs.org

Regarding solubility, the impact of deuteration is generally considered minor compared to its effects on metabolic stability. However, subtle changes in physical properties due to isotopic substitution can sometimes influence solubility or lipophilicity, which might be relevant in specific research contexts, such as formulation studies or investigations into membrane permeability. acs.orginformaticsjournals.co.in These effects are typically less pronounced than the changes in metabolic rate.

Mechanistic Studies and Receptor Interaction Research

This compound serves as a valuable probe in mechanistic studies and research into ligand-receptor interactions. Its deuterated structure allows for specific tracking and analysis in complex biological systems.

Probing Ligand-Receptor Interactions (e.g., Histamine (B1213489) H1 Receptor, Monoamine Transporters)

Doxepin is known to interact with a variety of receptors and transporters, including the histamine H1 receptor and monoamine transporters (such as those for norepinephrine (B1679862) and serotonin). fda.govpreprints.orgdrugbank.comnih.gov The (Z)-isomer of doxepin, in particular, has a high affinity for the H1 receptor. preprints.orgoup.com

This compound can be used in binding assays and functional studies to investigate these interactions. By comparing the binding of this compound to its non-deuterated analog, researchers can explore potential subtle isotopic effects on receptor binding kinetics or efficacy. Furthermore, the deuterated label allows for the use of mass spectrometry-based techniques to quantify receptor occupancy or track the compound in complex biological matrices, providing insights into its distribution and interaction with target sites in a more precise manner.

Research utilizing deuterated compounds like this compound can help elucidate the specific molecular determinants of ligand-receptor interactions. For instance, studies on the histamine H1 receptor have identified key residues involved in doxepin binding through mutagenesis and computational approaches, highlighting the importance of interactions with residues like D3.32 and W6.48. mdpi.com this compound can potentially be used to further refine these interaction models by providing more precise data in experimental settings, especially when coupled with advanced analytical techniques.

Doxepin's interaction with monoamine transporters is also a crucial aspect of its pharmacological activity, particularly at higher concentrations. fda.govpreprints.orgnih.gov this compound can be employed in reuptake inhibition assays and transport studies to investigate its interaction with these transporters, offering a tool to study the kinetics and mechanisms of monoamine reuptake blockade.

Molecular Modeling and Computational Chemistry Validation

Molecular modeling and computational chemistry play an increasingly important role in understanding drug-receptor interactions and predicting molecular properties. scirp.orgscifiniti.comresearchgate.netuab.cat Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations are used to model the binding of ligands to their targets and predict properties like binding affinity and metabolic stability. scifiniti.comresearchgate.netresearchgate.net

This compound can be used to validate the results obtained from these computational studies. Experimental data on the binding affinity, metabolic rate, and potentially solubility of this compound can be compared to the predictions from molecular modeling, helping to refine computational models and improve their accuracy. researchgate.netuab.cat For example, computational studies can predict the impact of deuterium substitution on the activation energy of metabolic reactions, and experimental data from studies using this compound can be used to validate these predictions. researchgate.net

Furthermore, computational chemistry can be used to predict the potential impact of deuteration on the conformation and dynamics of doxepin, providing theoretical insights that can guide experimental research using this compound. scirp.orgscifiniti.comuab.cat

Novel Research Applications in Drug Discovery and Development

The unique properties conferred by deuterium substitution open up novel research avenues in drug discovery and development. nih.gov

One key application is the use of this compound as an internal standard in quantitative analysis using mass spectrometry. Due to its identical chemical structure and similar ionization properties to non-deuterated doxepin, but with a distinct mass, this compound is an ideal internal standard for accurately quantifying doxepin in complex biological samples. sigmaaldrich.comsynzeal.com This is particularly important in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring research.

Furthermore, the concept of "deuterium switching," where deuterium is strategically incorporated into existing drugs, is an active area of research aimed at developing improved versions of known therapeutics. unibestpharm.comresearchgate.netclearsynthdiscovery.comdrugdiscoverytoday.comnih.gov While this compound itself might primarily be a research tool due to doxepin's existing therapeutic uses, the principles learned from studying the effects of deuteration on doxepin's properties can inform the development of novel deuterated drug candidates. unibestpharm.comresearchgate.netclearsynthdiscovery.comdrugdiscoverytoday.comresearchgate.netnih.gov Research using this compound contributes to the broader understanding of how deuteration impacts pharmacokinetics and pharmacodynamics, which is crucial for the rational design of new deuterated drugs with potentially improved metabolic profiles, reduced toxicity, or altered duration of action. researchgate.netunibestpharm.cominformaticsjournals.co.inhumanjournals.comresearchgate.netresearchgate.netclearsynth.comnih.gov

Studies on deuterated analogs of other compounds, such as tricyclic antidepressants similar to doxepin, have shown improved pharmacokinetic parameters like increased maximum plasma concentration (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC), as well as improved efficacy in animal models. nih.gov This suggests that site-selective deuteration can be a beneficial strategy for improving the properties of this class of compounds. Research with this compound can contribute to this understanding and potentially identify specific deuteration sites that yield desirable changes.

Additionally, this compound can be used in research exploring novel drug delivery systems or formulations, where its enhanced stability might offer advantages. researchgate.net Studies investigating the interaction of doxepin with nanomaterials or other carrier systems could potentially utilize this compound to track its release and distribution more effectively. researchgate.net

Deuterated Doxepin in Early-Stage Drug Candidate Evaluation

Deuterated analogs, including this compound, play a significant role in the early-stage evaluation of drug candidates, primarily by aiding in the understanding of their metabolic fate and pharmacokinetic profiles. The strategic placement of deuterium atoms at metabolically labile sites can alter the rate at which a molecule is processed by enzymes, such as cytochrome P450 enzymes, which are heavily involved in drug metabolism nih.govnih.govdrugs.com.

For instance, research on tricyclic antidepressants, including doxepin, has explored the use of site-selective deuteration to improve pharmacokinetic and pharmacodynamic profiles. Deuteration of methyl groups at metabolically active sites has been investigated as a strategy to develop compounds with potentially better bioavailability and effectiveness nih.govresearchgate.net. While specific detailed research findings solely on this compound in early-stage drug candidate evaluation beyond its use as an analytical standard are not extensively detailed in the provided search results, the general principles of using deuteration in this context apply nih.govresearchgate.netunibestpharm.com. Deuterium labeling allows for precise tracking and quantification of the labeled compound and its labeled metabolites, facilitating accurate determination of clearance rates, half-lives, and distribution volumes in preclinical and clinical studies researchgate.netfiveable.memedchemexpress.com.

The application of this compound as an internal standard in quantitative analysis methods like LC-MS/MS is a direct example of its utility in evaluating drug levels and their metabolites in biological matrices, which is fundamental in early-stage drug candidate assessment sigmaaldrich.comoup.com. This allows for accurate measurement of drug concentrations over time, essential for determining pharmacokinetic parameters.

Exploring Enzyme Kinetics and Reaction Mechanisms

Isotope effects, particularly kinetic isotope effects (KIEs), are powerful tools for investigating enzyme kinetics and elucidating reaction mechanisms nih.govresearchgate.net. By observing how the rate of an enzymatic reaction changes when an atom is replaced by its isotope (like deuterium for hydrogen), researchers can gain insights into the transition state of the reaction and identify the steps that are rate-limiting nih.govresearchgate.netpnas.org.

While direct studies specifically detailing the use of this compound to explore the enzyme kinetics and reaction mechanisms of its own metabolism are not prominently featured in the search results, the principles of using deuterated substrates in enzyme studies are well-established nih.govresearchgate.netsquarespace.com. Enzymes, such as cytochrome P450s, metabolize doxepin through processes like N-demethylation and hydroxylation drugs.comcaldic.com. Deuteration at specific positions involved in these enzymatic transformations can lead to a measurable KIE nih.govresearchgate.net.

A primary KIE occurs when a bond to the labeled atom is broken in the rate-determining step of the reaction nih.govresearchgate.net. A secondary KIE occurs when the labeled atom is near the reaction center but the bond to it is not broken nih.gov. By measuring these effects, researchers can infer details about the bond-breaking and bond-forming processes occurring during the enzymatic reaction and the structure of the transition state nih.govresearchgate.netpnas.org.

Studies using deuterium-labeled compounds have been instrumental in understanding the stereoselective metabolism of doxepin by enzymes like CYP2D6, which shows a preference for the E-isomers in hydroxylation caldic.com. While this compound specifically has deuterium on the methyl groups attached to the nitrogen sigmaaldrich.comsigmaaldrich.com, which are involved in N-demethylation, studies using this labeled form could potentially provide KIE data relevant to the mechanism of N-demethylation catalyzed by the relevant CYP enzymes (e.g., CYP1A2 and CYP3A4, which are involved in doxepin N-demethylation) drugs.comcaldic.com.

The application of isotope effects is not limited to drug metabolism enzymes; it is a general technique used across biochemistry to study the mechanisms of various enzyme-catalyzed reactions fiveable.menih.govsquarespace.com. The use of this compound in such studies, if undertaken, would involve comparing the reaction rates of this compound with unlabeled doxepin under controlled enzymatic conditions to determine the magnitude of any observed KIEs. These KIEs would then be analyzed to deduce information about the enzymatic mechanism, such as the degree of bond cleavage in the transition state or the involvement of specific residues in catalysis nih.govresearchgate.net.

Q & A

Q. Methodological Guidance

- Matrix-Specific Optimization : Adjust pH and solvent polarity in LLE for hydrophilic matrices (e.g., urine) vs. lipophilic ones (e.g., plasma) .

- SPE Sorbent Selection : Use mixed-mode sorbents (e.g., C8/SCX) to enhance retention of this compound in complex biological samples .

- Recovery Calibration : Include pre-extraction spikes to quantify and correct for procedural losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.